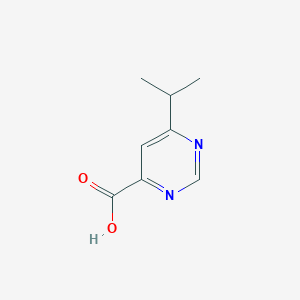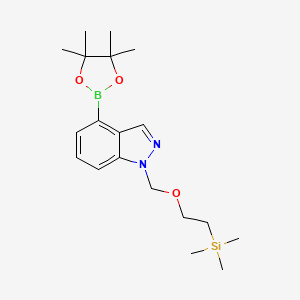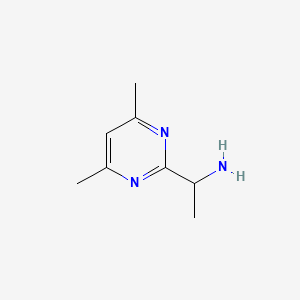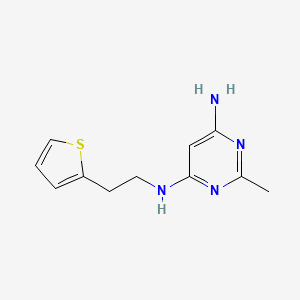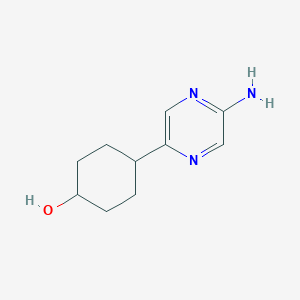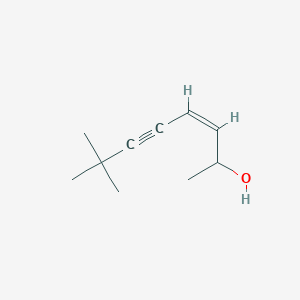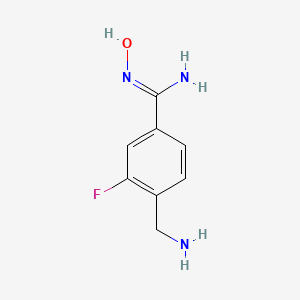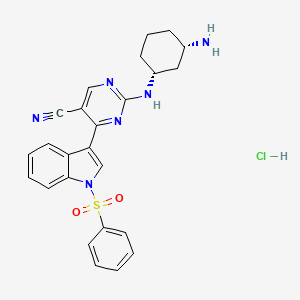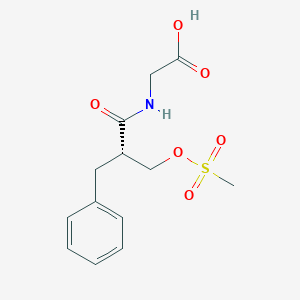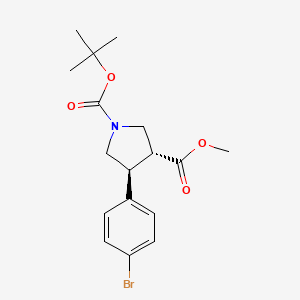
Rel-1-(tert-butyl) 3-methyl (3R,4S)-4-(4-bromophenyl)pyrrolidine-1,3-dicarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Rel-1-(tert-butyl) 3-methyl (3R,4S)-4-(4-bromophenyl)pyrrolidine-1,3-dicarboxylate is a complex organic compound with a unique structure This compound is characterized by the presence of a pyrrolidine ring, a bromophenyl group, and tert-butyl and methyl substituents
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Rel-1-(tert-butyl) 3-methyl (3R,4S)-4-(4-bromophenyl)pyrrolidine-1,3-dicarboxylate typically involves multiple steps. One common method includes the following steps:
Formation of the Pyrrolidine Ring: This can be achieved through a cyclization reaction involving a suitable precursor.
Introduction of the Bromophenyl Group: This step often involves a substitution reaction where a bromophenyl group is introduced to the pyrrolidine ring.
Addition of tert-Butyl and Methyl Groups: These groups are typically added through alkylation reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include:
Catalysts: To speed up the reaction and increase efficiency.
Temperature and Pressure Control: To maintain optimal reaction conditions.
Purification Steps: Such as crystallization or chromatography to isolate the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
Rel-1-(tert-butyl) 3-methyl (3R,4S)-4-(4-bromophenyl)pyrrolidine-1,3-dicarboxylate can undergo various chemical reactions, including:
Oxidation: Where the compound is oxidized to form new products.
Reduction: Where the compound is reduced, often leading to the removal of oxygen or the addition of hydrogen.
Substitution: Where one functional group is replaced by another.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution Reactions: Often involve halogenating agents or nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids or ketones, while reduction may yield alcohols or alkanes.
Wissenschaftliche Forschungsanwendungen
Rel-1-(tert-butyl) 3-methyl (3R,4S)-4-(4-bromophenyl)pyrrolidine-1,3-dicarboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer effects.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Wirkmechanismus
The mechanism of action of Rel-1-(tert-butyl) 3-methyl (3R,4S)-4-(4-bromophenyl)pyrrolidine-1,3-dicarboxylate involves its interaction with specific molecular targets. These may include:
Enzymes: Where the compound acts as an inhibitor or activator.
Receptors: Binding to receptors to modulate their activity.
Pathways: Influencing biochemical pathways to exert its effects.
Vergleich Mit ähnlichen Verbindungen
Rel-1-(tert-butyl) 3-methyl (3R,4S)-4-(4-bromophenyl)pyrrolidine-1,3-dicarboxylate can be compared with other similar compounds, such as:
Rel-1-(tert-butyl) 3-methyl (3R,4S)-4-(4-chlorophenyl)pyrrolidine-1,3-dicarboxylate: Similar structure but with a chlorophenyl group instead of a bromophenyl group.
Rel-1-(tert-butyl) 3-methyl (3R,4S)-4-(4-fluorophenyl)pyrrolidine-1,3-dicarboxylate: Similar structure but with a fluorophenyl group.
The uniqueness of this compound lies in its specific substituents and the resulting chemical properties, which may lead to different reactivity and applications compared to its analogs.
Eigenschaften
Molekularformel |
C17H22BrNO4 |
|---|---|
Molekulargewicht |
384.3 g/mol |
IUPAC-Name |
1-O-tert-butyl 3-O-methyl (3R,4S)-4-(4-bromophenyl)pyrrolidine-1,3-dicarboxylate |
InChI |
InChI=1S/C17H22BrNO4/c1-17(2,3)23-16(21)19-9-13(14(10-19)15(20)22-4)11-5-7-12(18)8-6-11/h5-8,13-14H,9-10H2,1-4H3/t13-,14+/m1/s1 |
InChI-Schlüssel |
XVPSDGMFTPBUSC-KGLIPLIRSA-N |
Isomerische SMILES |
CC(C)(C)OC(=O)N1C[C@@H]([C@H](C1)C(=O)OC)C2=CC=C(C=C2)Br |
Kanonische SMILES |
CC(C)(C)OC(=O)N1CC(C(C1)C(=O)OC)C2=CC=C(C=C2)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


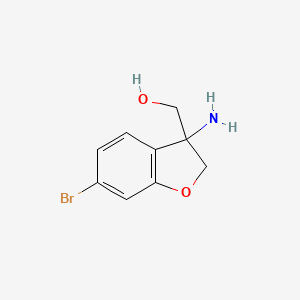
![5-[(azetidin-3-yloxy)methyl]-1,3-dimethyl-1H-pyrazole](/img/structure/B13341366.png)

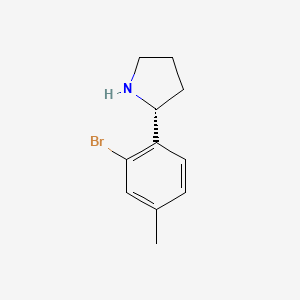
![(8-Azaspiro[4.5]decan-2-yl)methanol](/img/structure/B13341375.png)
